molecular formula C13H12ClFN2 B14211339 6-Chloro-4-(3-fluoro-2-methylphenyl)-N-methylpyridin-3-amine CAS No. 825643-63-8

6-Chloro-4-(3-fluoro-2-methylphenyl)-N-methylpyridin-3-amine

Cat. No.: B14211339
CAS No.: 825643-63-8
M. Wt: 250.70 g/mol
InChI Key: DFDGFELXUFTQQV-UHFFFAOYSA-N
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Description

6-Chloro-4-(3-fluoro-2-methylphenyl)-N-methylpyridin-3-amine is a complex organic compound that belongs to the class of substituted pyridines This compound is characterized by the presence of a chloro group at the 6th position, a fluoro and methyl group on the phenyl ring, and a methylamine group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(3-fluoro-2-methylphenyl)-N-methylpyridin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(3-fluoro-2-methylphenyl)-N-methylpyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

6-Chloro-4-(3-fluoro-2-methylphenyl)-N-methylpyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(3-fluoro-2-methylphenyl)-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Fluoro-2-methylphenyl)pyridine: Lacks the chloro and N-methyl groups.

    6-Chloro-4-phenylpyridine: Lacks the fluoro and methyl groups on the phenyl ring.

    N-Methyl-4-(3-fluoro-2-methylphenyl)pyridine: Lacks the chloro group.

Uniqueness

6-Chloro-4-(3-fluoro-2-methylphenyl)-N-methylpyridin-3-amine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

825643-63-8

Molecular Formula

C13H12ClFN2

Molecular Weight

250.70 g/mol

IUPAC Name

6-chloro-4-(3-fluoro-2-methylphenyl)-N-methylpyridin-3-amine

InChI

InChI=1S/C13H12ClFN2/c1-8-9(4-3-5-11(8)15)10-6-13(14)17-7-12(10)16-2/h3-7,16H,1-2H3

InChI Key

DFDGFELXUFTQQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=NC=C2NC)Cl

Origin of Product

United States

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